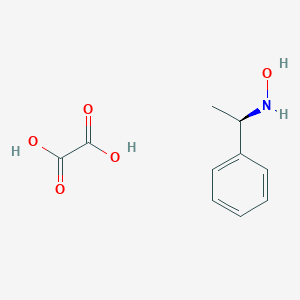

(R)-N-(1-Phenylethyl)hydroxylamine oxalate

Vue d'ensemble

Description

(R)-N-(1-Phenylethyl)hydroxylamine oxalate is a useful research compound. Its molecular formula is C10H13NO5 and its molecular weight is 227.21 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It is known that this compound is used for the resolution of racemates in synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific context of the reaction.

Mode of Action

As a resolving agent in synthesis, it likely interacts with its targets to facilitate the separation of enantiomers in racemic mixtures .

Biochemical Pathways

Given its role in the resolution of racemates, it can be inferred that it may influence pathways involving the synthesis and metabolism of chiral compounds .

Result of Action

Its role in the resolution of racemates suggests that it can facilitate the separation of enantiomers, potentially influencing the stereochemical properties of synthesized compounds .

Action Environment

The action, efficacy, and stability of ®-N-(1-Phenylethyl)hydroxylamine oxalate can be influenced by various environmental factors. These may include the pH, temperature, and solvent conditions of the reaction environment .

Activité Biologique

(R)-N-(1-Phenylethyl)hydroxylamine oxalate is a chiral compound characterized by the molecular formula C₁₀H₁₃NO₅ and a molecular weight of approximately 227.21 g/mol. This compound features a hydroxylamine functional group attached to a phenethyl moiety, making it significant in both synthetic organic chemistry and biological studies. Its oxalate salt form enhances stability and solubility, which is beneficial for experimental applications .

The compound's structural characteristics include:

- Chirality : The presence of a chiral center allows for asymmetric synthesis, making it valuable in pharmaceuticals.

- Functional Groups : Hydroxylamine groups are known for their reactivity, particularly in forming N-nitrosamines, which are of interest due to their biological implications .

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃NO₅ |

| Molecular Weight | 227.21 g/mol |

| Chiral Center | Yes |

| Solubility | Enhanced by oxalate form |

Biological Activity

Research indicates that hydroxylamines, including this compound, exhibit various biological activities. These compounds can act as:

The exact mechanism of action of this compound remains under investigation. However, it is hypothesized that the compound may interact with biological systems through:

- Enzymatic Inhibition : Hydroxylamines can inhibit certain enzymes, potentially affecting metabolic pathways.

- Formation of Reactive Species : The compound may generate reactive nitrogen species that could modulate cellular signaling pathways .

Case Studies

While direct studies on this compound are sparse, related compounds have been investigated for their biological effects. For instance:

- Hydroxylamines in Pharmacology : A study demonstrated that hydroxylamines can act as inhibitors of prolyl hydroxylases, influencing hypoxia-inducible factors (HIFs) which play a crucial role in cellular responses to oxygen levels .

Table of Related Compounds and Their Activities

| Compound Name | Biological Activity |

|---|---|

| (S)-N-(1-Phenylethyl)hydroxylamine oxalate | Different biological activity due to enantiomeric form |

| (R)-N-(α-Methylbenzyl)hydroxylamine oxalate | Exhibits distinct pharmacological properties |

| Hydroxylamine | Known for its reactivity and potential toxicity |

Applications De Recherche Scientifique

Organic Synthesis

Asymmetric Synthesis

One of the primary applications of (R)-N-(1-Phenylethyl)hydroxylamine oxalate is in asymmetric synthesis. The compound can act as a chiral auxiliary , facilitating the formation of new chiral centers in target molecules. This is particularly crucial in the pharmaceutical industry, where the chirality of a compound can significantly impact its biological activity and therapeutic efficacy.

Reagent for Hydroxylamine Derivatives

The compound is also utilized as a reagent for synthesizing hydroxylamine derivatives. It can participate in various reactions, such as nucleophilic substitutions and condensation reactions, leading to the formation of complex organic molecules . The stability and solubility provided by its oxalate salt form enhance its utility in synthetic protocols.

Case Studies

While specific case studies focusing solely on this compound are scarce, related research provides insights into its potential applications:

- Synthesis of N-Nitrosamines : Hydroxylamines have been implicated in the formation of N-nitrosamines, which are important compounds in toxicology and carcinogenesis studies. Understanding how this compound interacts in such pathways could inform safety assessments .

- Reactivity with Electrophiles : Studies have shown that hydroxylamines can react with electrophiles to form various products, which may have implications for developing novel synthetic pathways or therapeutic agents .

Analyse Des Réactions Chimiques

Types of Chemical Reactions

(R)-N-(1-Phenylethyl)hydroxylamine oxalate participates in several types of chemical reactions:

- Oxidation: It can be oxidized to form nitroso or nitro compounds.

- Reduction: It can be reduced to form amines.

- Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.

- Amide Formation: It can be used in decarboxylative condensation with α-ketoacids to form amides .

- Reduction Reactions: Capable of reducing ketones to alcohols.

- Formation of Oxime: Reacts to form oximes.

Common Reagents and Conditions

Several reagents and conditions are used to facilitate the chemical reactions of this compound:

- Oxidation: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can be used as oxidizing agents.

- Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

- Substitution: Alkyl halides and acyl chlorides are used for substitution reactions.

- Decarboxylative Condensation: α-ketoacids, nitrogen atmosphere, and temperatures around 40°C .

Major Products Formed

The reaction products vary depending on the specific reaction type:

- Oxidation: Nitroso and nitro compounds.

- Reduction: Primary and secondary amines.

- Substitution: Substituted hydroxylamine derivatives.

- Amide Formation: Amides .

Role as a Chiral Auxiliary

This compound is used in asymmetric synthesis as a chiral auxiliary to facilitate the formation of new chiral centers.

Examples of Chemical Reactions

-

Amide Formation by Decarboxylative Condensation:

- This compound can be used in decarboxylative condensation with α-ketoacids to form amides . For example, it reacts with phenylpyruvic acid to yield an amide .

- Using 1.4 equivalents of (S)-N-1-phenylethylhydroxylamine oxalate relative to phenylpyruvic acid provides good yield. If only 1.0 equivalent is used, the yield decreases due to hydroxylamine decomposition upon heating .

- The reaction is typically conducted at 40 °C in a nitrogen atmosphere .

Factors Influencing Reactivity

The reactivity and stability of this compound can be influenced by environmental factors:

- pH: The pH of the reaction environment can affect the compound's stability and reactivity.

- Temperature: Elevated temperatures may lead to decomposition of the hydroxylamine .

- Solvent Conditions: The choice of solvent can influence the reaction rate and yield .

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C10H13NO5 | Chiral compound; resolving agent in synthesis |

| (S)-N-(1-Phenylethyl)hydroxylamine oxalate | C10H13NO5 | Enantiomer; different biological activity |

| (R)-N-(α-Methylbenzyl)hydroxylamine oxalate | C8H11NO | Contains a methyl group; different steric properties |

| Hydroxylamine | NH2OH | Simple structure; lacks phenethyl substitution |

Propriétés

IUPAC Name |

oxalic acid;N-[(1R)-1-phenylethyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.C2H2O4/c1-7(9-10)8-5-3-2-4-6-8;3-1(4)2(5)6/h2-7,9-10H,1H3;(H,3,4)(H,5,6)/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXMGLCOBSBIKH-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NO.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NO.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60499911 | |

| Record name | Oxalic acid--(1R)-N-hydroxy-1-phenylethan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60499911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118743-81-0 | |

| Record name | Oxalic acid--(1R)-N-hydroxy-1-phenylethan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60499911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (alphaR)-N-Hydroxy-alpha-methyl-benzenemethanamine ethanedioate salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.